molecular formula C8H9NO4 B12873804 2-(((5-Methylfuran-2-yl)methyl)amino)-2-oxoacetic acid

2-(((5-Methylfuran-2-yl)methyl)amino)-2-oxoacetic acid

Cat. No.: B12873804
M. Wt: 183.16 g/mol
InChI Key: JCKBXTMBHNJGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((5-Methylfuran-2-yl)methyl)amino)-2-oxoacetic acid is an organic compound that features a furan ring substituted with a methyl group and an amino group linked to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Methylfuran-2-yl)methyl)amino)-2-oxoacetic acid typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a furan derivative.

    Formation of the oxoacetic acid moiety: The oxoacetic acid moiety can be introduced through the reaction of the amino-furan intermediate with oxalic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((5-Methylfuran-2-yl)methyl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Functionalized furan derivatives with different substituents on the amino group.

Scientific Research Applications

2-(((5-Methylfuran-2-yl)methyl)amino)-2-oxoacetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the biological activity of furan derivatives and their interactions with biological targets.

    Industrial Applications: It can be used in the production of fine chemicals and as a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((5-Methylfuran-2-yl)methyl)amino)-2-oxoacetic acid involves its interaction with molecular targets, such as enzymes or receptors. The furan ring and the amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The oxoacetic acid moiety can also interact with active sites of enzymes, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-((5-methylfuran-2-yl)methyl)-1H-benzimidazole: This compound features a benzimidazole ring instead of an oxoacetic acid moiety.

    2-Methyl-1-((5-methylpyrrol-2-yl)methyl)-1H-benzimidazole: Similar to the above compound but with a pyrrole ring.

Uniqueness

2-(((5-Methylfuran-2-yl)methyl)amino)-2-oxoacetic acid is unique due to the presence of both a furan ring and an oxoacetic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-[(5-methylfuran-2-yl)methylamino]-2-oxoacetic acid

InChI

InChI=1S/C8H9NO4/c1-5-2-3-6(13-5)4-9-7(10)8(11)12/h2-3H,4H2,1H3,(H,9,10)(H,11,12)

InChI Key

JCKBXTMBHNJGJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C(=O)O

Origin of Product

United States

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